N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide
Overview
Description
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring fused to a benzene ring, making it a heterocyclic aromatic organic compound. The presence of the benzimidazole moiety in its structure contributes to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with formic acid to form the benzimidazole ring, which is then alkylated with 1-bromo-3-chloropropane to introduce the propyl group. The final step involves the reaction with benzoyl chloride to form the benzamide .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antiviral, antiparasitic, and anti-inflammatory agent.
Industry: Used in the development of corrosion inhibitors and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the polymerization of tubulin, leading to the disruption of microtubule formation, which is crucial for cell division. This mechanism is particularly relevant in its anticancer and antiparasitic activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole ring.
Benzimidazolecarboxamide: A derivative with a carboxamide group attached to the benzimidazole ring.
Uniqueness
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide is unique due to the presence of both the propyl and benzamide groups, which enhance its pharmacological properties. The combination of these functional groups allows for a broader range of biological activities compared to simpler benzimidazole derivatives .
Properties
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21-16-11-6-5-10-15(16)20-17(21)12-7-13-19-18(22)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNSQRVKUEFSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.